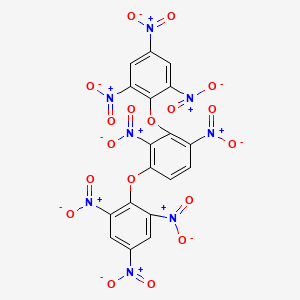
cis-3-Vinylcyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Vinylcyclohexyl acetate: is an organic compound with the molecular formula C10H16O2. It is a vinyl acetate derivative and is known for its unique chemical properties and applications in various fields. This compound is often used in the synthesis of fragrances and flavors due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Vinylcyclohexyl acetate typically involves the reaction of vinyl acetate with cyclohexene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Vinyl acetate and cyclohexene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Conditions: Elevated temperatures (around 100-150°C) and pressures.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of cyclohexanol and cyclohexanone.
Reduction: Formation of cyclohexyl alcohol.
Substitution: Formation of halogenated cyclohexyl acetates.
Aplicaciones Científicas De Investigación
cis-3-Vinylcyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of cis-3-Vinylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, in biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor.
Comparación Con Compuestos Similares
cis-3-Hexenyl acetate: Known for its green, leafy odor and used in fragrances.
trans-2-Hexenyl acetate: Has a similar structure but different odor profile.
cis-3-Hexenyl salicylate: Used in perfumery for its floral and green notes.
Uniqueness: cis-3-Vinylcyclohexyl acetate is unique due to its vinyl group, which imparts distinct chemical reactivity and odor characteristics. This makes it valuable in applications where specific olfactory properties are desired.
Propiedades
Número CAS |
94386-63-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
[(1R,3S)-3-ethenylcyclohexyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10+/m0/s1 |
Clave InChI |
MFFQZYIDSYOHOP-VHSXEESVSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CCC[C@@H](C1)C=C |
SMILES canónico |
CC(=O)OC1CCCC(C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















